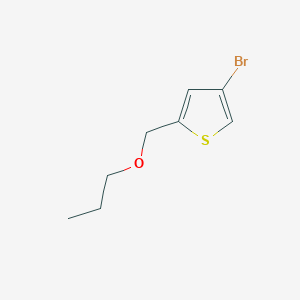

4-Bromo-2-(propoxymethyl)thiophene

Overview

Description

“4-Bromo-2-(propoxymethyl)thiophene” is a heterocyclic organic compound that belongs to the family of thiophenes. It has a molecular formula of C8H11BrOS and an average mass of 235.141 Da .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest due to their incorporation in natural products, medicines, functional materials, and photoresponsive dyes . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(propoxymethyl)thiophene” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The ring is substituted at the 2nd position with a propoxymethyl group and at the 4th position with a bromine atom .Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied, where the reaction mechanism was found to occur in multiple steps . When brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated, acting not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Scientific Research Applications

Corrosion Inhibition

4-Bromo-2-(propoxymethyl)thiophene: can be used as a corrosion inhibitor in industrial chemistry and material science. Its thiophene moiety interacts with metal surfaces to form a protective layer, preventing oxidation and degradation .

Organic Semiconductors

This compound plays a significant role in the development of organic semiconductors . Due to its stable thiophene core, it can be incorporated into the backbone of semiconducting polymers, enhancing their electronic properties for use in various electronic devices .

Organic Field-Effect Transistors (OFETs)

The thiophene derivative is valuable in the fabrication of OFETs . Its molecular structure allows for efficient charge transport, which is crucial for the performance of OFETs in flexible electronics and displays .

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, 4-Bromo-2-(propoxymethyl)thiophene can be utilized to create novel organic compounds that emit light when an electric current is applied. This application is pivotal for developing more efficient and vibrant display screens .

Pharmacological Research

Thiophene derivatives exhibit a range of pharmacological properties. While not explicitly mentioned for the compound , thiophene structures are generally studied for their potential anticancer, anti-inflammatory, and antimicrobial effects, suggesting similar research avenues for 4-Bromo-2-(propoxymethyl)thiophene .

Synthesis of Biologically Active Compounds

The compound can serve as a precursor in the synthesis of biologically active molecules. Its bromine atom is a reactive site that can undergo further chemical transformations, enabling the creation of complex molecules with potential medicinal applications .

Mechanism of Action

While specific studies on the mechanism of action of “4-Bromo-2-(propoxymethyl)thiophene” were not found, a study on Morpholino Thiophenes suggests that the novel scaffold targets QcrB, a subunit of the menaquinol cytochrome c oxidoreductase . This is part of the bc1-aa3-type cytochrome c oxidase complex responsible for driving oxygen-dependent respiration .

Future Directions

The future directions for “4-Bromo-2-(propoxymethyl)thiophene” and similar compounds could involve further exploration of their synthesis methods, potential applications in various fields like medicine and functional materials, and their incorporation in natural products and photoresponsive dyes . Further studies could also focus on understanding their mechanisms of action and improving their safety profiles.

properties

IUPAC Name |

4-bromo-2-(propoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrOS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBYZPFKBPPWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(propoxymethyl)thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)

![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)

![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)

![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)